molecular formula C11H14O3 B13362393 2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol

2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol

Katalognummer: B13362393
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: QNDZOBZHSUMVSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound features an oxirane (epoxide) ring and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol typically involves the reaction of glycidol with 2-(2-hydroxyphenyl)ethanol under basic conditions. The reaction proceeds through the formation of an ether linkage between the glycidol and the phenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol involves the reactivity of its epoxide ring. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. This reactivity is harnessed in different applications, including organic synthesis and material science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol is unique due to its combination of an epoxide ring and a phenyl group, providing a balance of reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .

Eigenschaften

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

2-[2-(oxiran-2-ylmethoxy)phenyl]ethanol

InChI

InChI=1S/C11H14O3/c12-6-5-9-3-1-2-4-11(9)14-8-10-7-13-10/h1-4,10,12H,5-8H2

InChI-Schlüssel

QNDZOBZHSUMVSM-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)COC2=CC=CC=C2CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.